molecular formula C19H27N3O6 B606939 Daprodustat CAS No. 960539-70-2

Daprodustat

Katalognummer: B606939
CAS-Nummer: 960539-70-2
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: RUEYEZADQJCKGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Daprodustat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um die Hemmung der Prolylhydroxylase des Hypoxie-induzierbaren Faktors zu untersuchen. In der Biologie wird es verwendet, um die zelluläre Reaktion auf Hypoxie und die Regulation der Erythropoese zu untersuchen. In der Medizin wird this compound hauptsächlich zur Behandlung von Anämie bei Patienten mit chronischen Nierenerkrankungen eingesetzt .

Wirkmechanismus

This compound wirkt, indem es die Enzyme der Prolylhydroxylase des Hypoxie-induzierbaren Faktors hemmt, die unter normalen Sauerstoffbedingungen für den Abbau von Hypoxie-induzierbaren Faktoren verantwortlich sind . Durch die Hemmung dieser Enzyme stabilisiert this compound Hypoxie-induzierbare Faktoren, was zu einer erhöhten Transkription von Genen führt, die an der Erythropoese beteiligt sind, einschließlich Erythropoetin . Dies führt zu einer erhöhten Produktion roter Blutkörperchen und lindert so die Anämie .

Wirkmechanismus

Target of Action

Daprodustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor . The primary targets of this compound are the HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3) . These enzymes play a crucial role in the regulation of the cell’s response to oxygen .

Mode of Action

This compound inhibits the HIF-PH enzymes, which prevents the degradation of hypoxia-inducible factors (HIFs) . When oxygen levels are low, HIFs modulate gene expression to boost erythropoiesis (the production of red blood cells) and to control metabolism and angiogenesis . When oxygen levels are normal, the HIF-PH enzyme hydroxylates HIFs, triggering degradation of the transcription factors . This compound prevents the destabilization and degradation of HIFs, allowing the transcription factors to drive hypoxia programming and generate new red blood cells .

Biochemical Pathways

The inhibition of PHD by this compound prevents the degradation of HIF, leading to the production of erythropoietin (EPO) and subsequent induction of erythropoiesis . This results in the increased production of EPO in the kidney and liver, which in turn promotes an erythropoietic response and upregulation of iron transport .

Pharmacokinetics

This compound exhibits linear pharmacokinetics after single-dose administration over the dose range of 10–100 mg . Following administration of a single oral 4 mg dose of this compound, the median time to peak plasma concentration of this compound was reached in 1.75 h (fasting state) or 2.75 h (after a meal) . It was estimated that approximately 80% of this compound was absorbed across the gastrointestinal tract, and approximately 18% cleared by hepatic extraction . Pharmacokinetics were essentially dose proportional, with moderate (approximately 66%) oral tablet bioavailability .

Result of Action

This compound can inhibit HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), resulting in the accumulation of HIF-α transcription factor and increased expression of HIF-responsive genes and inducing responses to hypoxia under normoxic conditions . This leads to an increase in the production of red blood cells .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, it has been observed that this compound administered orally to pregnant rats and rabbits during the period of organogenesis was associated with adverse fetal outcomes, including embryonic and fetal loss and reduced fetal weight, at doses that caused maternal toxicity and polycythemia .

Safety and Hazards

Daprodustat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Zukünftige Richtungen

Daprodustat is currently in phase 3 clinical trials for the treatment of anemia in patients with chronic kidney disease . In June, this compound received its first approval in Japan for the treatment of renal anaemia .

Biochemische Analyse

Biochemical Properties

Daprodustat plays a significant role in biochemical reactions. It inhibits hypoxia-inducible factor prolyl hydroxylase (PHD), which prevents the degradation of hypoxia-inducible factor (HIF), leading to the production of erythropoietin and subsequent induction of erythropoiesis . This compound is a potent inhibitor of all three HIF prolyl hydroxylase isozymes, PHD1, PHD2, and PHD3 .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. By inhibiting PHD, it stabilizes HIFα in cell lines, leading to increased production of erythropoietin (EPO), which in turn stimulates erythropoiesis . This results in an increase in the production of red blood cells by the bone marrow .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effects on gene expression. This compound is a low nanomolar inhibitor of PHDs 1-3, which stabilizes HIFα in cell lines, resulting in the production of increased levels of EPO . This stabilization of HIFα leads to increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant increases in reticulocytes and red cell mass parameters in preclinical species after once-daily oral administration . It has demonstrated an acceptable nonclinical toxicity profile, supporting continued clinical development .

Dosage Effects in Animal Models

In animal models, a single dose of this compound induced significant increases in circulating plasma EPO

Metabolic Pathways

This compound is involved in the metabolic pathway of hypoxia-inducible factor (HIF). It inhibits the HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), leading to the accumulation of HIFα transcription factors . This results in increased transcription of HIF-responsive genes, thereby stimulating components of the natural response to hypoxia such as erythropoietin and others involved in increasing oxygen availability and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues primarily occur via hepatobiliary and fecal routes . Approximately 40% of total circulating radioactivity in plasma following both intravenous and oral administration was this compound .

Analyse Chemischer Reaktionen

Daprodustat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu dehydroxylierten Produkten führen können .

Eigenschaften

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337360
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). By inhibiting hypoxia-inducible factor (HIF)-prolyl hydroxylase domain enzymes (PHDs), daprodustat leads to the accumulation of the HIF-α transcription factor. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA. This promotes the production of EPO, which then induces an erythropoietic response and upregulates iron transport.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

960539-70-2
Record name Daprodustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daprodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daprodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPRODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Daprodustat functions as a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. [, , ] By inhibiting HIF-PHDs, this compound prevents the degradation of hypoxia-inducible factors (HIFs). HIFs are key transcription factors that regulate the production of erythropoietin (EPO), a hormone crucial for red blood cell production. This elevation in EPO levels stimulates erythropoiesis, ultimately addressing the anemia observed in individuals with chronic kidney disease. [, , ]

A: this compound's inhibition of HIF-PHDs leads to an increase in red blood cell mass, mirroring the physiological response to hypoxia. [] While this effect is beneficial in treating anemia, excessive red blood cell production can lead to complications like multiorgan congestion and secondary non-neoplastic effects. Preclinical studies in rats and mice have demonstrated these findings, emphasizing the importance of careful dose management in clinical settings. []

A: Phase 3 clinical trials, ASCEND-D and ASCEND-ND, have investigated the efficacy and safety of this compound compared to rhEPO and darbepoetin alfa, respectively. [] The studies demonstrated that this compound achieved non-inferiority in terms of hemoglobin level increase and major adverse cardiovascular events. [] This suggests that this compound could be a valuable alternative for managing anemia in chronic kidney disease patients, particularly those unresponsive to or intolerant of existing therapies.

A: Post-hoc analyses of the ASCEND-D and ASCEND-ND trial data, specifically comparing cardiovascular endpoints in patients enrolled from Europe (EU) versus those from other regions (non-EU), did not reveal any significant differences. [] The findings for major adverse cardiovascular events (MACE), MACE combined with thromboembolic events, and MACE combined with hospitalization for heart failure were consistent between the EU and non-EU subgroups. [] This suggests that the cardiovascular safety profile of this compound is relatively consistent across different patient populations.

A: this compound's effect on cardiac repolarization was assessed to determine its potential to prolong the QT interval, a risk factor for potentially fatal arrhythmias. [] A randomized, placebo-controlled study in healthy subjects indicated that this compound, even at a high dose (500 mg), did not significantly prolong the QT interval. [] This finding suggests that this compound is unlikely to pose a significant proarrhythmic risk at clinically relevant doses.

A: this compound, being an oral medication, offers a more convenient and less invasive treatment option compared to injectable erythropoiesis-stimulating agents like rhEPO. [, ] This ease of administration could enhance patient compliance and potentially improve long-term treatment outcomes. [, ] Furthermore, the oral route might reduce the risk of injection-site reactions and infections associated with injectable therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.